2-Pyrrolidinemethanol hydrochloride
Description
Historical Context and Evolution in Organic Synthesis
The pyrrolidine (B122466) ring is a fundamental heterocyclic structure found in a vast array of natural products, including many alkaloids and the essential amino acid proline. mdpi.com This natural abundance spurred early interest in pyrrolidine derivatives as synthetic targets and as starting materials for more complex molecules. Initially, research focused on the isolation and structure elucidation of these natural products. Subsequently, the development of synthetic methodologies to access chiral pyrrolidine derivatives became a major focus in organic synthesis.
The evolution of asymmetric synthesis has been critical to the story of compounds like 2-Pyrrolidinemethanol. The demand for enantiomerically pure pharmaceuticals drove the development of methods to produce single enantiomers of chiral building blocks. mdpi.com 2-Pyrrolidinemethanol, often derived from the natural amino acid L-proline or D-proline, became a readily accessible and highly valuable chiral starting material. mdpi.com Its utility has expanded from a simple building block to a key component in the design of chiral ligands and organocatalysts that are now central to modern asymmetric synthesis. sigmaaldrich.comsigmaaldrich.comnih.gov
Strategic Importance as a Chiral Scaffold
The strategic importance of 2-Pyrrolidinemethanol hydrochloride lies in its nature as a chiral scaffold. A chiral scaffold is a molecule that possesses a defined three-dimensional structure and serves as a foundation for the stereocontrolled synthesis of more complex chiral molecules. The pyrrolidine ring of 2-Pyrrolidinemethanol provides a rigid and predictable framework, while the hydroxyl and secondary amine functionalities offer versatile handles for further chemical modification. medchemexpress.com
This bifunctionality allows it to be anchored to other molecules from either the nitrogen or oxygen atoms. medchemexpress.com Its ability to impart chirality to a final product is a key aspect of its strategic value. sigmaaldrich.com This is particularly evident in its use in the synthesis of chiral ligands for metal-catalyzed reactions and in the development of organocatalysts. sigmaaldrich.comnih.govrsc.org The predictable stereochemistry of the starting material allows for the rational design of catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations. The development of organocatalysis, in particular, has seen a surge in the use of proline and prolinol derivatives, highlighting the enduring strategic importance of this chiral scaffold. nih.gov
Overview of Research Trajectories and Applications in Synthetic Chemistry
Research involving this compound and its derivatives has followed several key trajectories, primarily centered on its application in asymmetric synthesis. These compounds are extensively used as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.
A major and continually evolving area of research is its use in the synthesis of chiral ligands for asymmetric catalysis. sigmaaldrich.com For instance, Salan ligands assembled around a chiral bipyrrolidine backbone have been shown to predetermine the chirality at the metal centers of octahedral titanium and zirconium complexes. rsc.org Furthermore, libraries of chiral ligands have been synthesized in parallel to screen for optimal catalysts in enantioselective reactions. core.ac.uk
In the realm of organocatalysis, which avoids the use of metals, derivatives of 2-Pyrrolidinemethanol, such as diarylprolinol silyl (B83357) ethers, have become powerful catalysts for the asymmetric functionalization of aldehydes and ketones. nih.gov These catalysts have been successfully applied in a variety of reactions, including asymmetric Diels-Alder cycloadditions and Michael additions. nih.govmedchemexpress.com
The pyrrolidine scaffold is also a key structural motif in many pharmaceutical compounds. ontosight.aimdpi.com Consequently, 2-Pyrrolidinemethanol and its derivatives are crucial intermediates in the synthesis of a range of biologically active molecules, including potential anti-inflammatory agents and compounds targeting the central nervous system. ontosight.ai For example, chiral pyrrolidine derivatives are precursors in the synthesis of drugs such as Anisomycin, Vernakalant, and various antiviral agents. mdpi.com The development of efficient synthetic routes to these complex molecules often relies on the strategic use of chiral pyrrolidine building blocks. nih.gov
Chemical Properties of 2-Pyrrolidinemethanol
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol sigmaaldrich.com |
| Boiling Point | 74-76 °C/2 mmHg sigmaaldrich.com |
| Density | 1.025 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.4853 sigmaaldrich.com |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO nih.gov |
| Molecular Weight | 137.61 g/mol nih.gov |
| IUPAC Name | [(2R)-pyrrolidin-2-yl]methanol;hydrochloride nih.gov |
| SMILES | C1CC@@HCO.Cl nih.gov |
| InChI | InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 nih.gov |
Properties
Molecular Formula |
C5H12ClNO |
|---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
pyrrolidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H |
InChI Key |
FWXXCGIUQGFYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CO.Cl |
Origin of Product |
United States |
Catalytic Applications of 2 Pyrrolidinemethanol Hydrochloride Derivatives in Asymmetric Transformations
Design and Development of Chiral Organocatalysts
The development of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, marked a significant paradigm shift in asymmetric synthesis. researchgate.netacs.org The discovery that natural amino acids, particularly L-proline, could catalyze intermolecular aldol (B89426) reactions with significant enantioselectivities spurred the design of more sophisticated catalysts. nih.govresearchgate.netacs.orgyoutube.com Pyrrolidine-based structures, derived from proline, have been central to this development, offering a privileged scaffold for creating a diverse array of powerful organocatalysts. nih.govacs.org
Prolinol, or 2-pyrrolidinemethanol, is directly derived from proline and serves as a versatile building block for chiral catalysts. acs.org These catalysts often exhibit a bifunctional nature, capable of promoting reactions through either noncovalent or covalent activation modes. acs.org For instance, the hydroxyl and amino groups can act in concert; a key example is the formation of an enamine intermediate with a carbonyl compound, while the hydroxyl group can engage in hydrogen bonding to activate the electrophile. rsc.org This dual activation is crucial for achieving high stereocontrol. organic-chemistry.org
Researchers have developed novel L-prolinol-based chiral liquids that function as both the solvent and the catalyst, promoting sustainability by being recyclable. nih.govacs.org These systems have shown high yields and selectivities in asymmetric conjugate additions of ketones to nitroolefins. nih.govacs.org The versatility of prolinol is further demonstrated by its successful employment as a catalyst in a range of enantioselective transformations, including Michael additions, epoxidations, and cyclopropanations. acs.org
A landmark advancement in organocatalysis was the independent development by Jørgensen and Hayashi of diarylprolinol silyl (B83357) ethers as highly effective catalysts for the asymmetric functionalization of aldehydes. nih.govresearchgate.netyoutube.com These catalysts, often referred to as Jørgensen-Hayashi catalysts, are derived from α,α-diphenyl-2-pyrrolidinemethanol. The bulky diphenylmethyl group and the silyl-protected hydroxyl group create a well-defined chiral environment that allows for high levels of asymmetric induction. acs.org
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM) itself is a potent bifunctional organocatalyst. nih.govnih.gov It serves as a crucial chiral building block and ligand in various asymmetric syntheses. nih.govnih.gov For example, mesoporous silica (B1680970) functionalized with DPPM can effectively catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.govnih.gov The success of these diarylprolinol derivatives has cemented their status as "privileged catalysts" in the toolkit of synthetic chemists. nih.gov
(S)-α,α-Diphenyl-2-pyrrolidinemethanol is the precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst, a type of oxazaborolidine. These organoboron catalysts are generated in situ or used as isolated reagents for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (B79455). The mechanism involves the coordination of borane to the nitrogen atom of the pyrrolidine (B122466) ring, which increases the Lewis acidity of the oxazaborolidine's boron atom, facilitating the stereoselective transfer of a hydride from the borane to the ketone.
The reliability and high enantioselectivity of CBS catalysts have made them widely used in multistep syntheses of complex molecules and commercial drugs. To improve practicality and reproducibility, methods have been developed to generate the oxazaborolidine catalyst in situ from a stable precursor, a chiral lactam alcohol, which is readily prepared from methyl (S)-pyroglutamate. These systems have proven effective for a variety of challenging substrates, including aliphatic ketones and α,β-enones.
Asymmetric Induction in Organic Reactions
Derivatives of 2-pyrrolidinemethanol hydrochloride are instrumental in controlling the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex chiral molecules.
Cycloaddition reactions are powerful methods for constructing cyclic systems with multiple stereocenters. Prolinol-derived catalysts have been successfully applied to these transformations. For example, prolinol itself has been shown to catalyze the Diels-Alder reaction between N-methyl maleimide (B117702) and anthrone. acs.org
A more significant impact has been made by the diarylprolinol silyl ether catalysts. The Hayashi-Jørgensen catalyst has been used with a co-catalyst to achieve high yields and excellent enantioselectivities (up to 99% ee) in the [4+2] cycloaddition of vinylquinolines with dienals. Furthermore, oxazaborolidine catalysts derived from diphenylprolinol have been employed as chiral Lewis acids in enantioselective [2+2] photocycloaddition reactions, overcoming the challenge of controlling stereochemistry in photochemical processes. The field also includes asymmetric [3+2] cycloadditions of azomethine ylides to synthesize enantioenriched pyrrolidines, which are valuable structures in biology and for further organocatalytic applications.
| Catalyst Type | Reaction | Substrates | Enantioselectivity (ee) | Reference |
| Diarylprolinol Silyl Ether | [4+2] Cycloaddition | Vinylquinolines + Dienals | Up to 99% | |
| Oxazaborolidine | [2+2] Photocycloaddition | Cyclic Enones | High | |
| Prolinol | Diels-Alder | N-methyl maleimide + Anthrone | 43% | acs.org |
Asymmetric addition reactions are crucial for creating chiral centers. While the classical Strecker synthesis produces racemic α-amino acids, the development of catalytic asymmetric versions has been a major focus. nih.govnih.gov Organocatalysis, using chiral molecules to control the hydrocyanation step, offers a direct route to enantiomerically enriched amino acids. acs.org Catalysts designed with scaffolds derived from amino acids, such as chiral thioureas, have proven effective, highlighting the principle of using chiral building blocks like pyrrolidine for this purpose. nih.govnih.gov
In the realm of asymmetric allylation, prolinol derivatives have been successfully utilized. Chiral aminophosphine (B1255530) ligands prepared from (S)-prolinol are effective in palladium-catalyzed asymmetric allylic alkylation, achieving up to 98% ee. nih.gov Additionally, the prolinol-type Jørgensen–Hayashi organocatalyst has been employed in iridium-catalyzed asymmetric allylation of linear aldehydes, showcasing the versatility of this catalytic system. acs.org These methods provide efficient access to key chiral building blocks from simple starting materials.
| Catalyst System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |
| (S)-Prolinol-derived aminophosphine/Pd | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate (B1210297) + Dimethyl malonate | Up to 98% | nih.gov |
| Jørgensen–Hayashi catalyst/Ir | Allylation | Linear Aldehydes + Allylic Alcohols | High | acs.org |
| L-Prolinol | Michael Addition | Cyclohexanone + Nitroolefins | 82-96% | nih.gov |
| DPPM-functionalized silica | Diethylzinc Addition | Benzaldehyde + Diethylzinc | High | nih.govnih.gov |
Asymmetric Oxidation Reactions (e.g., Epoxidation)
While the direct use of this compound in asymmetric epoxidation is less common, its derivatives play a crucial role as ligands for metal-catalyzed oxidation reactions. The chiral environment created by these ligands around a metal center can effectively control the facial selectivity of the oxidant's approach to a prochiral olefin, leading to the formation of one enantiomer of the epoxide in excess.
For instance, chiral substituted poly-N-vinylpyrrolidinones, derived from L-amino acids, have been employed as stabilizers for bimetallic nanoclusters in catalytic asymmetric oxidation reactions. nih.gov These polymer-supported catalysts have shown excellent chemical yields and enantioselectivities in the oxidation of various substrates. nih.gov The mechanism often involves the formation of a chiral metal-peroxo species, where the pyrrolidine-based ligand dictates the stereochemical outcome of the oxygen transfer to the double bond.
Research has demonstrated that the choice of the N-substituent on the pyrrolidine ring and the reaction conditions, such as the metal precursor and the oxidant, significantly influence both the catalytic activity and the enantioselectivity of the epoxidation.
Table 1: Asymmetric Oxidation of Diols Catalyzed by Pd/Au Nanoparticles with a Chiral Poly-N-vinylpyrrolidinone Stabilizer
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | meso-1,2-Cyclopentanediol | (S)-2-Hydroxycyclopentanone | 92 | 90 |
| 2 | meso-1,2-Cyclohexanediol | (S)-2-Hydroxycyclohexanone | 97 | 92 |
| 3 | meso-1,2-Cycloheptanediol | (S)-2-Hydroxycycloheptanone | 89 | 91 |
Stereoselective Reductions
Derivatives of 2-pyrrolidinemethanol are widely used as chiral ligands and catalysts in the stereoselective reduction of prochiral ketones and other carbonyl compounds. The resulting chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
One of the most well-known applications is in the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a catalyst derived from proline, a close structural relative of 2-pyrrolidinemethanol. The catalyst, an oxazaborolidine, coordinates with both the reducing agent (typically borane) and the carbonyl substrate, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group.
Similarly, ligands derived from 2-pyrrolidinemethanol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, can be used in conjunction with borane reagents to achieve high enantioselectivities in the reduction of a wide range of ketones. The steric bulk of the diphenylmethyl group effectively shields one face of the coordinated ketone, leading to preferential attack from the less hindered side.
Table 2: Asymmetric Reduction of Prochiral Ketones using a 2-Pyrrolidinemethanol-derived Catalyst
| Entry | Ketone | Chiral Alcohol | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | 95 | 98 |
| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 96 |
| 3 | 2-Butanone | (R)-2-Butanol | 88 | 94 |
α-Amination of Carbonyl Compounds
The α-amination of carbonyl compounds is a powerful method for the synthesis of chiral α-amino acids and their derivatives. Proline and its derivatives, including those of 2-pyrrolidinemethanol, have been shown to be effective organocatalysts for this transformation. nih.gov
The reaction typically proceeds through an enamine intermediate, formed between the carbonyl compound and the pyrrolidine catalyst. This enamine then reacts with an electrophilic nitrogen source, such as a diazenedicarboxylate, in a stereoselective manner. The chiral environment provided by the catalyst directs the approach of the nitrogen electrophile, leading to the formation of a new stereocenter with high enantiomeric excess.
The use of 2-pyrrolidinemethanol-derived catalysts, often with bulky substituents on the hydroxymethyl group, has been shown to enhance the stereoselectivity of the reaction. rsc.org The steric hindrance of these groups effectively blocks one face of the enamine, forcing the electrophile to attack from the opposite side.
Application as Chiral Auxiliaries and Ligands
Beyond their direct use as catalysts, derivatives of this compound are extensively employed as chiral auxiliaries and as building blocks for the synthesis of more complex chiral ligands.
Chiral Auxiliary Roles in Stereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic molecule to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the desired chiral product.
Derivatives of 2-pyrrolidinemethanol are excellent chiral auxiliaries due to their conformational rigidity and the predictable stereochemical bias they impart. rsc.org For example, an N-acylated derivative of 2-pyrrolidinemethanol can be used to control the stereochemistry of enolate alkylation. The bulky pyrrolidine ring effectively shields one face of the enolate, leading to the diastereoselective addition of an alkyl halide from the less hindered face. After the alkylation, the auxiliary can be cleaved under mild conditions to afford the chiral carboxylic acid or its derivative.
The stereochemical outcome of these reactions is often highly dependent on the specific derivative of 2-pyrrolidinemethanol used, as well as the reaction conditions, such as the choice of base and solvent.
Ligand Design for Metal-Catalyzed Asymmetric Synthesis
The hydroxymethyl group of 2-pyrrolidinemethanol provides a convenient handle for the synthesis of a wide variety of chiral ligands for metal-catalyzed asymmetric synthesis. By modifying this group, it is possible to introduce other coordinating atoms, such as phosphorus, nitrogen, or sulfur, leading to the formation of bidentate or tridentate ligands.
These ligands can then be used to create chiral metal complexes that are effective catalysts for a broad range of asymmetric transformations, including hydrogenation, allylic alkylation, and Diels-Alder reactions. The rigid pyrrolidine backbone of the ligand serves to create a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity.
The modular nature of these ligands, which allows for the systematic variation of both the pyrrolidine substituent and the coordinating groups, has made them a popular choice for the development of new and improved asymmetric catalysts.
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Catalytic Reaction Mechanisms
Organocatalysts derived from 2-pyrrolidinemethanol, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, operate through specific catalytic cycles that activate substrates and control the stereochemical outcome of the reaction. tcichemicals.com The elucidation of these mechanisms involves identifying key intermediates and understanding the factors that govern the reaction rate and selectivity.
The primary mechanism for many reactions catalyzed by 2-pyrrolidinemethanol derivatives involves the formation of key intermediates through aminocatalysis. nih.gov In reactions with carbonyl compounds, the secondary amine of the pyrrolidine (B122466) ring reacts with the substrate (an aldehyde or ketone) to form nucleophilic enamine or electrophilic iminium ion intermediates. researchgate.net
A widely accepted catalytic cycle, particularly for transformations like the aldol (B89426) or Michael addition, proceeds as follows:
Iminium Ion Formation: The catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.
Nucleophilic Attack: A nucleophile adds to the β-carbon of the activated iminium ion. The stereochemistry of this step is directed by the chiral scaffold of the catalyst, which effectively shields one face of the intermediate.
Enamine Formation/Hydrolysis: The resulting intermediate can then be hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle.
Alternatively, in reactions involving an aldehyde or ketone as the nucleophile, the catalyst forms a chiral enamine. This enamine then attacks an electrophile, with the catalyst's structure guiding the facial selectivity of the attack. Subsequent hydrolysis liberates the chiral product and the catalyst. mdpi.com These catalytic strategies have been instrumental in developing a wide array of asymmetric transformations. researchgate.net
Identifying the rate-determining step (RDS) is fundamental to understanding and optimizing a catalytic reaction. In many organocatalytic reactions involving pyrrolidine derivatives, the carbon-carbon bond-forming step is also the stereochemistry-determining step. researchgate.netwhiterose.ac.uk For instance, in Brønsted acid-catalyzed aza-Michael reactions, computational studies have suggested that the cyclization step, where the key C-N bond is formed, determines the stereochemical outcome. whiterose.ac.uk
Computational Modeling and Quantum Chemical Calculations
Computational chemistry has become an indispensable tool for investigating reaction mechanisms at a molecular level. nih.gov Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the energetics and structures of intermediates and transition states that are often difficult to study experimentally. nih.govarabjchem.org
DFT calculations are widely used to map the potential energy surface of a reaction, allowing for the determination of reaction barriers and thermodynamic stabilities of intermediates. researchgate.netmdpi.com By modeling the transition states for all possible stereochemical pathways, researchers can predict which diastereomer and enantiomer will be preferentially formed.
For example, DFT studies on the Nazarov reaction catalyzed by systems containing N-heterocyclic rings have accurately predicted the reaction outcomes. nih.gov These calculations showed that heteroatoms can stabilize the developing positive charge in the transition state, thereby accelerating the ring closure. nih.gov Similarly, for aldol reactions, static nudged elastic band (NEB) calculations can determine the energy profiles, revealing the lowest energy barriers for the formation of specific stereoisomers. mdpi.com These computational approaches have proven to be robust instruments for predicting both reactivity and stereoselectivity. nih.gov
Table 1: Example of Calculated Reaction and Activation Energies for an Aldol Reaction
| Product Configuration | Reaction Energy (ΔR E) (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| (R)-anti | -2.5 | 10.2 |
| (S)-anti | -0.9 | 12.1 |
| (R)-syn | +1.8 | 13.5 |
| (S)-syn | +0.5 | 11.8 |
| This table is illustrative, based on data from static NEB calculations for a proline-catalyzed aldol reaction, which demonstrates how DFT can be used to predict the dominant stereoisomer based on the lowest energy barrier. mdpi.com |
The stereochemical outcome of a reaction is highly dependent on the three-dimensional structure of the catalytic intermediates. Conformer analysis is therefore critical for understanding catalyst performance. Computational studies have been conducted to examine the stability of pyrrolidine-derived iminium ions, which are key reactive species in organocatalysis. acs.org
Using methods like M06-2X/6-311+G(d,p), the relative stability of various iminium ion conformers can be calculated. acs.org For instance, studies on 2-substituted pyrrolidine iminium ions have quantified the energy differences between various isomers (e.g., E vs. Z isomers) and conformers (e.g., different ring puckering). acs.org This analysis reveals that the relative stability of iminium ions is influenced by factors such as conjugation and steric hindrance, which in turn affects their propensity to form and their subsequent reactivity. acs.org
Table 2: Calculated Relative Energies of Iminium Ion Isomers/Conformers
| Species | Isomer/Conformer | Relative Energy (in vacuo) | Relative Energy (in water) |
| 2-tBu derivative | Z iminium isomer | +2.1 kcal/mol | +1.7 kcal/mol |
| 2-tBu derivative | C3up-C4down conformer | +0.4 kcal/mol | +0.5 kcal/mol |
| Data adapted from a computational study on pyrrolidine-derived iminium ions, showing the small energy differences that can dictate the dominant reactive species. acs.org |
A primary goal of computational studies in asymmetric catalysis is the accurate prediction of stereoselectivity. arxiv.org By comparing the calculated energy barriers of the transition states leading to different stereoisomers, a theoretical enantiomeric excess (ee) or diastereomeric ratio (dr) can be estimated. The consistency between these computational predictions and experimental results validates the proposed mechanistic model. nih.gov
Recent advancements have also incorporated machine learning techniques to predict stereoselectivity. arxiv.orgnih.gov These models can be trained on datasets of reactions with known outcomes, using descriptors derived from the structures of the reactants and catalysts. By identifying complex patterns that correlate structural features with stereoselectivity, machine learning offers a powerful complementary approach to traditional quantum chemical calculations for catalyst design and reaction optimization. nih.govrsc.org
Structure-Reactivity Relationships in Catalytic Systems
The catalytic efficacy of 2-pyrrolidinemethanol and its derivatives is intricately linked to their molecular structure. Subtle modifications to the pyrrolidine ring or the substituents can lead to significant changes in reactivity and stereoselectivity. These relationships are primarily understood through the lens of organocatalysis, where the catalyst, often a small organic molecule, participates in the reaction mechanism, most commonly through the formation of enamine or iminium ion intermediates. qub.ac.ukwikipedia.orglongdom.org
The foundational structure of these catalysts is the pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. longdom.org The chirality of 2-pyrrolidinemethanol, typically derived from the naturally occurring amino acid proline, is crucial for inducing asymmetry in chemical reactions. wikipedia.orglongdom.org The substituents on the pyrrolidine ring play a pivotal role in modulating the catalyst's performance by influencing its steric and electronic properties.
One of the key aspects of the structure-reactivity relationship lies in the nature of the substituent at the C-2 position of the pyrrolidine ring. In the case of 2-pyrrolidinemethanol, the hydroxymethyl group (-CH₂OH) is a critical feature. This group can participate in hydrogen bonding, which helps in organizing the transition state of the reaction, thereby influencing stereoselectivity. nih.gov The hydroxyl group can act as a hydrogen bond donor, interacting with the electrophile and guiding its approach to the nucleophile.
Modifications to the pyrrolidine ring, such as the introduction of substituents at the 4- or 5-positions, have been shown to have a profound impact on catalytic activity. For instance, the introduction of fluorine atoms at the 4-position of the pyrrolidine ring in related systems has been demonstrated to significantly enhance inhibitory activity towards certain enzymes, suggesting a strong electronic effect of substituents on the ring's reactivity. nih.gov In contrast, bulkier substituents may sterically hinder the approach of reactants, thereby affecting the reaction rate and selectivity. nih.gov
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways and understanding the structure-reactivity relationships of proline-derived catalysts. qub.ac.uk These studies help in visualizing the transition states and intermediates, providing insights into how the catalyst's structure dictates the outcome of the reaction. For example, computational models can predict the conformational preferences of the catalyst and how these influence the facial selectivity of the reaction.
The role of the hydrochloride salt in 2-pyrrolidinemethanol hydrochloride is also noteworthy. The protonated nitrogen atom can influence the catalyst's solubility and its electronic properties. In some catalytic cycles, the acidic proton may play a direct role in the mechanism, while in others, the free base form of the amine is the active catalytic species.
The following table summarizes the influence of structural modifications on the catalytic performance of pyrrolidine-based catalysts in a representative Michael addition reaction. While not exclusively for this compound, the data illustrates the general principles of structure-reactivity relationships in this class of catalysts.
| Catalyst | Modification | Reaction | Enantiomeric Excess (ee %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Proline | -COOH at C-2 | Michael Addition | Up to 99% | High | wikipedia.org |
| Prolinol | -CH₂OH at C-2 | Aldol Reaction | >99% | High | wikipedia.org |
| (S)-2-(Trityl)pyrrolidine | Bulky -C(Ph)₃ at C-2 | Michael Addition | Variable | Lower reactivity | researchgate.net |
| 4-Fluoropyrrolidine derivative | -F at C-4 | Enzyme Inhibition | High potency | N/A | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 Pyrrolidinemethanol Hydrochloride Analogs
Spectroscopic Methodologies in Research
Spectroscopic techniques are indispensable tools for the detailed structural analysis of pyrrolidinemethanol derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide fundamental information on the connectivity and mass of the molecule, while Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy offer insights into the stereochemistry and functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the molecular structure of 2-pyrrolidinemethanol hydrochloride analogs in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a typical 2-pyrrolidinemethanol derivative, the protons of the pyrrolidine (B122466) ring appear as a series of multiplets in the upfield region. The protons on the carbon adjacent to the nitrogen atom are typically found in the range of δ 2.5-3.5 ppm, while the other ring protons resonate at approximately δ 1.5-2.0 ppm. The hydroxymethyl protons give rise to signals that can be influenced by hydrogen bonding and their proximity to the chiral center. For instance, in (R)-(+)-a,a-Diphenyl-2-pyrrolidinemethanol, the pyrrolidine ring protons and other specific proton signals can be assigned to understand the molecule's conformation in solution chemicalbook.comchemicalbook.com.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the hydroxymethyl group typically appears around δ 60-70 ppm. The pyrrolidine ring carbons resonate in the range of δ 20-60 ppm, with the carbon atom bonded to the nitrogen appearing at a lower field. For the parent pyrrolidine, the ¹³C NMR signals are observed at approximately 25.7 and 47.0 ppm chemicalbook.com. In more complex analogs, such as 1-(2-Chloroethyl)pyrrolidine Hydrochloride, the chemical shifts are influenced by the substituents chemicalbook.com.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, confirming the structural assignment of complex analogs.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 2-Pyrrolidinemethanol Analogs
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrolidine CH₂ (adjacent to N) | 2.5 - 3.5 | 45 - 60 |
| Pyrrolidine CH₂ (other) | 1.5 - 2.0 | 20 - 30 |
| CH (at chiral center) | 3.5 - 4.5 | 60 - 70 |
| CH₂OH | 3.0 - 4.0 | 60 - 65 |
| NH (in hydrochloride salt) | 8.0 - 10.0 | - |
| OH | Variable | - |
Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound and its analogs. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) is often observed, which provides the exact molecular weight.
The fragmentation of 2-pyrrolidinemethanol derivatives typically follows predictable pathways. A common fragmentation is the alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and the pyrrolidine ring is broken. This results in the formation of a stable iminium ion. For 2-pyrrolidinemethanol, this would lead to a fragment corresponding to the loss of the CH₂OH group. Another characteristic fragmentation is the loss of a water molecule from the molecular ion, especially in alcohols libretexts.orgyoutube.com.
The fragmentation pattern can be highly informative for structure elucidation. For example, the mass spectrum of a cyclic alcohol may show a prominent peak corresponding to the loss of water youtube.com. The analysis of these fragmentation patterns helps to piece together the structure of the molecule chemguide.co.uklibretexts.org. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments with high accuracy, further confirming the proposed structure.
Table 2: Common Mass Spectral Fragments for Pyrrolidinemethanol Derivatives
| Fragmentation Process | Lost Fragment | Observed Ion |
| Alpha-cleavage | •CH₂OH | [M - 31]⁺ |
| Dehydration | H₂O | [M - 18]⁺ |
| Ring opening followed by fragmentation | Various small molecules | Various fragment ions |
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique used to determine the absolute configuration of chiral molecules in solution. rsc.orgnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. acs.org Since enantiomers have mirror-image VCD spectra, a comparison of the experimental spectrum with that predicted by quantum chemical calculations can unambiguously establish the absolute stereochemistry. ontosight.ai
The application of VCD to proline derivatives, which are structurally similar to 2-pyrrolidinemethanol, has been extensively studied. rsc.orgnih.govnih.gov These studies have shown that VCD is highly sensitive to the conformation of the pyrrolidine ring and the orientation of its substituents. For a reliable assignment of the absolute configuration, it is often necessary to perform density functional theory (DFT) calculations to predict the VCD spectrum for a given enantiomer. The calculated spectrum is then compared with the experimental one.
A significant challenge in VCD studies is the influence of the solvent, especially for molecules capable of hydrogen bonding. rsc.org For accurate predictions, the solvent effects must be considered in the calculations, either implicitly or by including explicit solvent molecules in the model.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, C-N, and C-O bonds.
The O-H stretching vibration of the alcohol group typically appears as a broad band in the region of 3200-3600 cm⁻¹. In the hydrochloride salt, the N-H stretching vibration of the secondary ammonium (B1175870) ion gives rise to a broad absorption in the 2700-3300 cm⁻¹ range, often with multiple sub-peaks. The C-H stretching vibrations of the pyrrolidine ring are observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected in the 1000-1100 cm⁻¹ region. The IR spectrum of a related compound, 1-(2-aminoethyl) pyrrolidine-2,5-dione, shows characteristic imide and other functional group bands that aid in its identification researchgate.net.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200 - 3600 (broad) |
| N-H (ammonium salt) | Stretching | 2700 - 3300 (broad) |
| C-H (alkane) | Stretching | 2850 - 2960 |
| C-O (primary alcohol) | Stretching | 1000 - 1100 |
| N-H (ammonium salt) | Bending | 1500 - 1600 |
Crystallographic Analysis of Chiral Derivatives
Crystallographic techniques, particularly X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and van der Waals forces.
The crystal structure of a tosylated derivative of pyrrolidine-2-methanol has been determined, revealing two crystallographically independent molecules in the unit cell researchgate.net. Such studies provide invaluable data on the conformation of the pyrrolidine ring and the orientation of the substituents. In the case of chiral derivatives, X-ray diffraction can also be used to determine the absolute configuration by analyzing the anomalous dispersion of X-rays, often referred to as the Flack parameter.
Powder X-ray diffraction (PXRD) is another valuable tool, particularly for the characterization of polycrystalline materials. researchgate.netresearchgate.netnih.gov PXRD patterns are unique to a specific crystalline phase and can be used for phase identification, purity assessment, and to gain insights into the crystal system and unit cell dimensions. mdpi.com
Table 4: Illustrative Crystallographic Data for a Pyrrolidine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 11.703 |
| b (Å) | 14.797 |
| c (Å) | 14.971 |
| Volume (ų) | 2592.52 |
| Z | 8 |
Data for Tosyl Pyrrolidine-2-Methanol from reference researchgate.net.
Elucidation of Chiral Recognition Mechanisms in Solid or Solution States
The stereoselective interaction between a chiral molecule and the individual enantiomers of a racemic compound is the basis of chiral recognition. For analogs of this compound, understanding these recognition mechanisms at a molecular level is crucial for developing effective enantioseparation techniques and for designing new chiral selectors. Elucidation is achieved through advanced spectroscopic methods in solution and diffraction techniques in the solid state, which reveal the specific intermolecular forces that lead to the formation of transient or stable diastereomeric complexes.
Chiral Recognition in the Solution State
In solution, the primary method for elucidating chiral recognition is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The fundamental principle involves the use of a Chiral Solvating Agent (CSA) or a Chiral Shift Reagent (CSR) to create a diastereomeric interaction with the enantiomers of the pyrrolidine analog. Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. However, upon interaction with a single enantiomer of a CSA, they form short-lived diastereomeric complexes ((R)-analog-(R)-CSA and (S)-analog-(R)-CSA), which are no longer mirror images and thus have different physicochemical properties. nih.gov This results in chemical shift non-equivalence (Δδ), where corresponding protons in the two enantiomers resonate at slightly different frequencies, allowing for their distinction and quantification. nih.gov
Research on pyrrolidines and related structures has shown that macrocyclic compounds like crown ethers are particularly effective CSAs. For instance, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully used as a CSA for various chiral pyrrolidines. nih.gov The recognition mechanism involves an acid-base reaction where the amine of the pyrrolidine analog is protonated by the carboxylic acid groups of the crown ether. The resulting ammonium cation is then held within the crown ether's macrocyclic cavity, leading to the formation of diastereomeric ion pairs. The differing stability and geometry of these pairs, governed by hydrogen bonding and steric hindrance, cause the observable separation in NMR signals. nih.gov
The degree of separation is influenced by the structural compatibility between the host (CSA) and the guest (analyte). Proline-derived receptors have also been synthesized and studied for their ability to recognize chiral molecules, demonstrating that even subtle structural differences can significantly impact recognition efficiency. rsc.orgrsc.orgnih.gov The key data derived from these experiments is the chemical shift difference (Δ(Δδ)) for protons adjacent to or near the stereogenic center.
Interactive Table 1: Representative ¹H NMR Chemical Shift Non-equivalence in Chiral Recognition
This table illustrates typical data obtained from ¹H NMR titration experiments for the chiral recognition of a hypothetical racemic 2-pyrrolidinemethanol analog using a chiral solvating agent.
Chiral Recognition in the Solid State
While solution-state methods reveal the dynamics of chiral interaction, solid-state analysis via X-ray crystallography provides a static, high-resolution snapshot of the definitive interactions responsible for discrimination. This method is the gold standard for unambiguously determining the three-dimensional structure of diastereomeric complexes formed from a chiral selector and an analyte.
The elucidation process involves the co-crystallization of a racemic or enantiopure 2-pyrrolidinemethanol analog with a chiral resolving agent, often an acid or base with complementary functional groups. If successful, two different diastereomeric crystals can be formed ((R)-analog-(S)-resolver and (S)-analog-(S)-resolver), which will have distinct crystal lattices and unit cell parameters.
Studies on proline-derived systems have provided powerful insights into the specific forces at play. For example, the crystal structure of a complex between a π-basic chiral selector derived from (S)-proline and a π-acidic analyte reveals the precise mechanism of recognition. nih.gov The analysis of such a structure typically shows a combination of intermolecular forces working in concert:
Hydrogen Bonding: A primary interaction often occurs between the hydroxyl or amine group of the pyrrolidinemethanol analog and a carboxyl or amide group on the selector. These bonds provide the foundational anchor for the complex.
π-π Stacking: If the analog or selector contains aromatic rings, face-to-face or edge-to-face π-π interactions provide significant stabilization. The specific geometry of this stacking is highly sensitive to the stereochemistry of the components.
Steric Repulsion: The bulky substituents on both the selector and the analyte create steric hindrance that favors one diastereomeric pairing over the other, effectively forcing a specific conformational arrangement that maximizes attractive forces while minimizing repulsive ones.
The combination of these interactions creates a binding pocket that is a better geometric and electronic fit for one enantiomer over the other, making the formation of one diastereomeric crystal more thermodynamically favorable. This difference in stability is the basis for classical resolution by crystallization. The absolute configuration of a chiral pyrrolidine derivative can also be confirmed by combining crystallographic data with other techniques like circular dichroism (CD) spectroscopy. nih.gov
Interactive Table 2: Key Intermolecular Interactions in Solid-State Chiral Recognition
This table summarizes the critical non-covalent interactions identified through X-ray analysis of diastereomeric crystals involving pyrrolidine-type structures.
| Interaction Type | Interacting Groups | Typical Distance (Å) | Role in Discrimination |
| Hydrogen Bond | O-H···O=C | 2.5 - 2.8 | Primary binding, orientation lock |
| Hydrogen Bond | N-H···O=C | 2.7 - 3.1 | Structural stabilization |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 3.3 - 3.8 | Enantioselective stabilization |
| Steric Hindrance | Bulky Substituent ↔ Molecular Backbone | > 3.5 | Disfavors formation of the less stable diastereomer |
Synthetic Utility in Complex Molecular Architectures and Specialized Reagents
Application as a Chiral Building Block in Advanced Organic Synthesis
The rigid, stereochemically defined structure of 2-Pyrrolidinemethanol hydrochloride makes it an exceptional starting material for the synthesis of a wide array of complex chiral molecules. sigmaaldrich.comnih.gov Its utility spans from the creation of specialized amino alcohols to the intricate construction of heterocyclic systems and the preparation of valuable enantioenriched intermediates.
Synthesis of Chiral Amino Alcohols
This compound is frequently employed as a precursor for the synthesis of more complex chiral amino alcohols. A notable example is the preparation of (S)-α,α-diaryl-2-pyrrolidinemethanols. In this synthesis, the inherent chirality of (S)-(+)-2-Pyrrolidinemethanol dictates the stereochemical outcome of the final product. sigmaaldrich.com This approach provides a reliable method for accessing a class of chiral ligands and auxiliaries that are instrumental in various asymmetric transformations.
The synthesis of these chiral 1,2-amino alcohols is a critical endeavor in medicinal chemistry, as this structural motif is present in numerous pharmaceutical agents. nih.gov For instance, an improved synthesis of chiral pyrrolidine (B122466) inhibitors of neuronal nitric oxide synthase (nNOS) has been developed, highlighting the importance of this scaffold in drug discovery. nih.gov
Interactive Data Table: Synthesis of Chiral Amino Alcohols from 2-Pyrrolidinemethanol Precursors
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| (S)-(+)-2-Pyrrolidinemethanol | Aryl Grignard Reagents | (S)-α,α-Diaryl-2-pyrrolidinemethanols | Not specified | sigmaaldrich.com |
| (3R,4R)-4-allyloxy-1-((S)-1-phenylethyl)pyrrolidin-3-ol | 1. O3, Me2S; 2. Amine hydrochloride, NaBH(OAc)3, Et3N; 3. 6N HCl | Chiral pyrrolidine inhibitors of nNOS | ~10% overall | nih.gov |
Construction of Complex Heterocyclic Ring Systems
The bifunctional nature of 2-Pyrrolidinemethanol, possessing both a nucleophilic secondary amine and a primary alcohol, allows it to serve as a versatile scaffold for the construction of complex heterocyclic ring systems. Its binucleophilic character enables it to be anchored to other molecules, such as phthalonitrile (B49051) derivatives, to form larger, more intricate structures. This has been exploited in the synthesis of novel, optically active phthalocyanines.
Furthermore, 2-Pyrrolidinemethanol and its derivatives are key starting materials for a variety of pyrrolidine-based organocatalysts and chiral ligands. These, in turn, are used to catalyze the synthesis of a wide range of complex heterocyclic compounds, including spiro-decalin oxindoles through cascade reactions. researchgate.net The pyrrolidine ring system is a ubiquitous feature in many natural products and bioactive compounds, making its efficient and stereoselective synthesis a significant goal in organic chemistry. nih.gov Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org
Preparation of Enantioenriched Intermediates for Downstream Synthesis
A primary application of this compound is in the preparation of enantioenriched intermediates that serve as building blocks for the synthesis of more complex target molecules, such as pharmaceuticals and natural products. nih.gov For example, it is a precursor in the synthesis of stereopure 2,5-disubstituted pyrrolidines, which are themselves valuable chiral auxiliaries and ligands. nih.gov
Development of Novel Synthetic Reagents and Tools
Beyond its role as a structural component, this compound is instrumental in the development of new reagents and tools that facilitate stereoselective transformations.
Chiral Stationary Phases for Chromatographic Separations
Derivatives of 2-Pyrrolidinemethanol have been successfully utilized in the creation of chiral stationary phases (CSPs) for the chromatographic separation of enantiomers. These CSPs are crucial for both analytical and preparative scale separations of chiral compounds in the pharmaceutical industry. nih.govresearchgate.netresearchgate.net
For instance, chlorinated polysaccharide-based CSPs have been shown to be effective in the separation of pyrrolidone derivatives using supercritical fluid chromatography (SFC). nih.gov The performance of these columns is influenced by factors such as the specific chiral selector, the co-solvent, and the flow rate. Studies have demonstrated that for certain pyrrolidone derivatives, a Lux Cellulose-2 column can provide superior resolution compared to a Lux i-Cellulose-5 column. nih.gov The ability to effectively separate enantiomers is critical for ensuring the safety and efficacy of chiral drugs. researchgate.net
Interactive Data Table: Enantiomeric Separation of Pyrrolidone Derivatives using Chlorinated Chiral Stationary Phases
| Chiral Stationary Phase | Compound Type | Mobile Phase (SFC) | Resolution (Rs) | Reference |
| Lux Cellulose-2 | Pyrrolidone Derivatives | CO2 / Methanol | 1.50 - 3.59 | nih.gov |
| Lux i-Cellulose-5 | Pyrrolidone Derivatives | CO2 / Methanol | Lower than Lux Cellulose-2 | nih.gov |
Reagents for Stereoselective Functionalization
Derivatives of 2-Pyrrolidinemethanol are widely used as chiral ligands and organocatalysts to induce stereoselectivity in a variety of chemical reactions. These reagents are designed to create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
Pyrrolidine-based bifunctional organocatalysts, synthesized from precursors like (R)-glyceraldehyde, have demonstrated high efficiency and stereoselectivity in the asymmetric Michael addition of carbonyl compounds to nitroolefins. rsc.org These catalysts can achieve nearly quantitative yields with excellent diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). rsc.org Similarly, chiral pyrrolidinyl-oxazole-carboxamides have been employed as highly effective organocatalysts for the asymmetric Michael addition of ketones to nitroalkenes, yielding products with high yields and stereoselectivities. nih.gov
Furthermore, chiral ligands derived from 2-Pyrrolidinemethanol are utilized in transition metal-catalyzed reactions. For example, Ru-catalyzed asymmetric hydrogenation of 2-pyridyl-substituted alkenes using a Ru-DTBM-segphos complex, which can be conceptually linked to pyrrolidine-based ligand systems, proceeds with high efficiency and enantioselectivity. nih.gov
Interactive Data Table: Application of 2-Pyrrolidinemethanol-Derived Reagents in Stereoselective Functionalization
| Reagent Type | Reaction | Substrates | Yield | Stereoselectivity | Reference |
| Pyrrolidine-based bifunctional organocatalyst | Asymmetric Michael Addition | Aldehydes/Ketones + Nitroolefins | Up to quantitative | up to 98:2 dr, 99% ee | rsc.org |
| Chiral pyrrolidinyl-oxazole-carboxamides | Asymmetric Michael Addition | Ketones + Nitroalkenes | Up to 99% | up to >99/1 dr, 99% ee | nih.gov |
| Pyrrolidine-based organocatalyst | Enantioselective Michael Addition | Nitromethane + α,β-Unsaturated Aldehydes | Up to 91% | Up to >99% ee | rsc.org |
| Ru-DTBM-segphos catalyst | Asymmetric Hydrogenation | 2-Pyridyl-substituted alkenes | High | High | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
